molecular formula C22H22O2 B14516584 Prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate CAS No. 62544-63-2

Prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

Cat. No.: B14516584
CAS No.: 62544-63-2
M. Wt: 318.4 g/mol
InChI Key: JAQVSACMLVWYFP-UHFFFAOYSA-N
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Description

Prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound characterized by its complex structure, which includes a cyclohexene ring substituted with phenyl groups and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the esterification of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with prop-2-enol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the prop-2-enyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty polymers and materials with unique mechanical properties.

Mechanism of Action

The mechanism of action of Prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-carboxamide: Similar structure but with an amide group instead of an ester.

    Prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-methanol: Similar structure but with an alcohol group instead of an ester.

Uniqueness

Prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications where ester functionality is desired, such as in the synthesis of polymers or as intermediates in pharmaceutical development.

Properties

CAS No.

62544-63-2

Molecular Formula

C22H22O2

Molecular Weight

318.4 g/mol

IUPAC Name

prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C22H22O2/c1-2-15-24-22(23)19-13-14-20(17-9-5-3-6-10-17)21(16-19)18-11-7-4-8-12-18/h2-12,19H,1,13-16H2

InChI Key

JAQVSACMLVWYFP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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